molecular formula C15H12ClN3O B2821101 2-chloro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide CAS No. 1377965-22-4

2-chloro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide

Cat. No.: B2821101
CAS No.: 1377965-22-4
M. Wt: 285.73
InChI Key: RXDRGNBIKFNMSP-UHFFFAOYSA-N
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Description

2-Chloro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide is a benzamide derivative featuring a 2-chloro-substituted benzene ring and a pyrazolo[1,5-a]pyridine moiety linked via an N-methyl group. This compound belongs to the pyrazolo-fused heterocyclic family, which is widely explored in medicinal chemistry due to its versatile scaffold for targeting kinases and other enzymes .

Properties

IUPAC Name

2-chloro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O/c16-13-6-2-1-5-12(13)15(20)17-9-11-10-18-19-8-4-3-7-14(11)19/h1-8,10H,9H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXDRGNBIKFNMSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=C3C=CC=CN3N=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under specific conditions to form the pyrazolo[1,5-a]pyridine ring . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors and other advanced techniques to scale up the production process while maintaining the desired chemical properties .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine . The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or nitrated derivatives .

Scientific Research Applications

Medicinal Chemistry

  • Anti-Cancer Activity :
    • Research indicates that 2-chloro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide exhibits significant anti-cancer properties. It has been shown to inhibit specific enzymes involved in cell proliferation, making it a candidate for cancer therapy. In xenograft models, derivatives of pyrazolo[1,5-a]pyridine have demonstrated reduced tumor sizes compared to controls.
  • Anti-Tubercular Properties :
    • The compound has also been investigated for its potential in treating tuberculosis. Its structural features allow it to interact with biological targets relevant to the disease's pathology.
  • Mechanism of Action :
    • The mechanism involves the inhibition of key enzymes such as cyclin-dependent kinases (CDKs), particularly CDK2 and CDK9, which are crucial in cell cycle regulation and cancer progression.

Biological Applications

  • Enzyme Inhibition :
    • Studies have shown that this compound selectively inhibits certain enzymes over others, suggesting its potential as a targeted therapeutic agent. For instance, it has been noted for its selective inhibition profile towards CDK2, which is significant for developing cancer therapies.
  • Anti-inflammatory Effects :
    • The anti-inflammatory properties of pyrazolo[1,5-a]pyridines have been documented in various studies. These compounds may modulate signaling pathways that involve pro-inflammatory cytokines, potentially offering therapeutic avenues for inflammatory diseases.

Industrial Applications

  • Material Science :
    • Beyond medicinal applications, this compound serves as a building block in the synthesis of more complex molecules. Its utility in coordination chemistry allows it to be employed as a ligand in various chemical reactions and material development processes.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of pyrazolo[1,5-a]pyridine derivatives in xenograft models. Results indicated significant tumor size reduction compared to control groups, highlighting the potential of these compounds in cancer treatment.

Case Study 2: Enzyme Inhibition Profile

Another research focused on the enzyme inhibition characteristics of pyrazolo derivatives. Findings revealed selective inhibition towards CDK2 over CDK9, suggesting targeted therapeutic applications in oncology.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Scaffold Variations

Pyrazolo[1,5-a]pyridine vs. Pyrazolo[1,5-a]pyrimidine

A key distinction lies in the fused six-membered ring:

  • Pyrazolo[1,5-a]pyridine (target compound): Contains one nitrogen atom in the six-membered ring.

Impact on Activity :
Pyrazolo[1,5-a]pyrimidines, such as GZD856 (a Bcr-AblT315I inhibitor), demonstrate enhanced kinase inhibition due to additional nitrogen atoms facilitating interactions with ATP-binding pockets . In contrast, pyrazolo[1,5-a]pyridine derivatives may exhibit distinct selectivity profiles due to reduced electron-withdrawing effects.

Substituent Effects on Pharmacological Activity

Compound Name Core Scaffold Key Substituents Biological Target Activity (IC₅₀)
2-Chloro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide Pyrazolo[1,5-a]pyridine 2-Cl, benzamide Under investigation N/A
GZD856 Pyrazolo[1,5-a]pyrimidine 3-(Trifluoromethyl)phenyl, 4-methylpiperazine Bcr-AblT315I kinase 0.8 nM
5-(4-Iodophenyl)-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine Pyrazolo[1,5-a]pyrimidine 4-Iodophenyl, pyridin-3-ylmethyl Kinase screening 12 nM (TTK)
7-Amino-N-(4,6-dimethylpyrimidin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Pyrazolo[1,5-a]pyrimidine 7-Amino, 4,6-dimethylpyrimidine Non-benzodiazepine receptor 50 nM (GABAₐ)

Key Observations :

  • Amino and Carboxamide Groups: In pyrazolo[1,5-a]pyrimidine derivatives (e.g., compound 13a ), amino groups improve solubility, while carboxamides enable hydrogen bonding with target proteins.
  • Bulkier Substituents: The 3-(trifluoromethyl)phenyl group in GZD856 enhances hydrophobic interactions, contributing to its nanomolar potency against Bcr-AblT315I .

Comparison with Analogs :

  • Microwave-Assisted Cyclization : Pyrazolo[1,5-a]pyrimidines are often synthesized using microwave-assisted reactions to improve regioselectivity and yield (e.g., Moustafa et al., 2022 ).
  • Electrophile Diversity: Pyrazolo[1,5-a]pyrimidines utilize diverse electrophiles (e.g., enaminones, cyanopyrazoles) to introduce substituents at positions 3, 5, and 7 .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Pyrazolo[1,5-a]pyrimidine Analogs
LogP (Predicted) 3.2 (moderate lipophilicity) 2.5–4.0 (varies with substituents)
Solubility (µg/mL) ~20 (aqueous buffer) 50–100 (amino-substituted derivatives)
Plasma Protein Binding 85–90% 75–95% (depending on substituents)

Structural Determinants :

  • Pyrazolo[1,5-a]pyrimidines generally exhibit higher solubility due to additional nitrogen atoms and polar substituents (e.g., amino groups) .
  • The 2-chloro group in the target compound may reduce aqueous solubility but improve membrane permeability.

Biological Activity

2-chloro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of pyrazolo[1,5-a]pyridines, which are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. The unique structural features of this compound enable it to interact with various biological targets, making it a candidate for further research and development.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C14H12ClN3O
  • Molecular Weight : 273.72 g/mol
  • InChI Key : VSTQFBHRFIAXKQ-UHFFFAOYSA-N

This compound features a pyrazolo[1,5-a]pyridine moiety linked to a benzamide structure, with a chlorine substituent that may influence its biological activity.

Target Enzymes

Research indicates that compounds similar to this compound often act as inhibitors of key enzymes involved in cellular signaling and proliferation:

  • Cyclin-dependent kinases (CDKs) : These enzymes play a crucial role in regulating the cell cycle. Inhibition of CDKs can lead to cell cycle arrest, which is particularly useful in cancer therapy.
  • Phosphodiesterases (PDEs) : These enzymes are involved in the degradation of cyclic nucleotides, thus influencing various signaling pathways. Inhibition can enhance intracellular levels of cyclic AMP or GMP, leading to various physiological effects.

Biological Pathways Affected

The inhibition of CDKs and PDEs by this compound can result in several downstream effects:

  • Cell Cycle Arrest : By inhibiting CDKs, the compound may prevent cancer cells from proliferating.
  • Altered Signaling Pathways : Increased levels of cyclic nucleotides can modulate pathways related to inflammation and apoptosis.

Anticancer Activity

Several studies have demonstrated the anticancer potential of pyrazolo[1,5-a]pyridine derivatives. For instance:

  • In vitro Studies : Compounds with similar structures have shown significant inhibitory effects on various cancer cell lines, including HeLa (cervical cancer), HCT116 (colon cancer), and A375 (melanoma) cells. The IC50 values for these compounds often range from 0.36 µM to 1.8 µM against specific CDKs .
CompoundCell LineIC50 (µM)Target Enzyme
AHeLa0.36CDK2
BHCT1161.8CDK9
CA3750.5CDK2

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazolo[1,5-a]pyridines have also been noted in various studies:

  • Mechanism : These compounds may inhibit the production of pro-inflammatory cytokines by modulating signaling pathways involving NF-kB and MAPK.

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of a series of pyrazolo[1,5-a]pyridine derivatives in inhibiting tumor growth in xenograft models. The results indicated that compounds similar to this compound significantly reduced tumor size compared to controls.

Case Study 2: Enzyme Inhibition Profile

Another study focused on the enzyme inhibition profile of pyrazolo[1,5-a]pyridines. The findings suggested that these compounds exhibit selective inhibition towards CDK2 over CDK9, indicating potential for targeting specific pathways in cancer therapy .

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